1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one
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Overview
Description
1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one is a complex organic compound featuring a pyrazole ring substituted with a chloro and methyl group, a pyrrolidine ring, and a prop-2-en-1-one moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by chlorination and alkylation to introduce the chloro and methyl groups.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of a suitable amine with a dihaloalkane.
Coupling of the Pyrazole and Pyrrolidine Rings: The pyrazole and pyrrolidine rings are coupled through a nucleophilic substitution reaction.
Introduction of the Prop-2-en-1-one Moiety:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The chloro group on the pyrazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH), often in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while substitution could introduce a new functional group in place of the chloro group.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving pyrazole and pyrrolidine derivatives.
Medicine: Potential therapeutic applications due to its unique structure and reactivity.
Industry: Use in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one
- This compound
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-[2-[5-chloro-3-methyl-1-(2-methylpropyl)pyrazol-4-yl]pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O/c1-5-13(20)18-8-6-7-12(18)14-11(4)17-19(15(14)16)9-10(2)3/h5,10,12H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWAJFIRJJLHII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C2CCCN2C(=O)C=C)Cl)CC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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